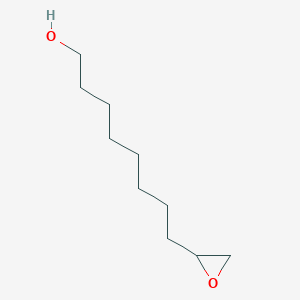
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of neurological disorders.
作用機序
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid functions as a non-transportable substrate for glutamate transporters, binding to the transporter and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to selectively inhibit EAAT1 and EAAT2, which are responsible for the majority of glutamate uptake in the brain.
Biochemical and Physiological Effects
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to have significant effects on glutamate signaling in the brain. Inhibition of EAAT1 and EAAT2 leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and lead to excitotoxicity. This excitotoxicity has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
実験室実験の利点と制限
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has several advantages as a research tool. It is a potent and selective inhibitor of glutamate transporters, allowing for precise manipulation of glutamate signaling in the brain. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid is stable and can be easily synthesized in large quantities.
However, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid also has several limitations. It is a non-transportable substrate for glutamate transporters, meaning that it does not accurately reflect the physiological function of these transporters. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to have off-target effects on other proteins, which can complicate data interpretation.
将来の方向性
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has significant potential for future research in the field of neurological disorders. One possible direction is the development of more selective and potent inhibitors of glutamate transporters, which could lead to the development of novel therapeutics for various neurological disorders. Additionally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid could be used to study the role of glutamate transporters in various animal models of neurological disorders, providing insight into the underlying mechanisms of these disorders. Finally, 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid could be used in combination with other compounds to study the complex interactions between glutamate signaling and other neurotransmitter systems.
合成法
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid is a synthetic compound that is typically produced through a multi-step synthesis process. The synthesis begins with the reaction of 4,4,4-trifluorobutylamine with ethyl oxalyl chloride to form ethyl 4,4,4-trifluorobutylcarbamate. This intermediate is then reacted with ethylene glycol to produce 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid.
科学的研究の応用
5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been widely used in scientific research as a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transport is critical for maintaining normal brain function. 5-(4,4,4-Trifluorobutylcarbamoyl)oxolane-2-carboxylic acid has been shown to selectively inhibit the glutamate transporter EAAT1, which is primarily expressed in astrocytes, and EAAT2, which is primarily expressed in neurons. This inhibition leads to an increase in extracellular glutamate levels and can be used to study the role of glutamate transporters in various neurological disorders.
特性
IUPAC Name |
5-(4,4,4-trifluorobutylcarbamoyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO4/c11-10(12,13)4-1-5-14-8(15)6-2-3-7(18-6)9(16)17/h6-7H,1-5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGLGWDVHGOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NCCCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)

![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)

![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)